molecular formula C11H11NO B2977554 3-(Pyridin-3-yl)cyclohex-2-en-1-one CAS No. 63843-14-1

3-(Pyridin-3-yl)cyclohex-2-en-1-one

Cat. No.: B2977554
CAS No.: 63843-14-1
M. Wt: 173.215
InChI Key: ONIOZXVZKCKBPJ-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)cyclohex-2-en-1-one is a bicyclic organic compound featuring a cyclohexenone ring fused to a pyridine moiety. The pyridin-3-yl group at the 3-position of the cyclohexenone introduces aromaticity and electronic effects, influencing its reactivity and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)cyclohex-2-en-1-one typically involves the reaction of pyridine derivatives with cyclohexenone under specific conditions. One common method includes the use of nicotinaldehyde and pyridinylethanone in the presence of glacial acetic acid and sodium acetate . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-3-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products:

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated or aminated pyridine derivatives.

Scientific Research Applications

3-(Pyridin-3-yl)cyclohex-2-en-1-one is extensively used in scientific research due to its versatile chemical properties . Some key applications include:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it is known to inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), which plays a crucial role in glycolysis . By reducing glycolytic flux, the compound suppresses glucose uptake and inhibits the proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Effects

a. 3-((4-(Trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one

  • In contrast, the pyridin-3-yl group in the target compound is purely aromatic, acting primarily as a hydrogen-bond acceptor.
  • Impact : The trifluoromethoxy group increases lipophilicity, whereas the pyridine ring may improve solubility in polar solvents due to its nitrogen lone pair.

b. 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one

  • Key Differences: The trimethylcyclohexenyl and pentenone substituents create a highly lipophilic structure. The absence of aromatic rings reduces π-π stacking interactions compared to the pyridine-containing target compound.
  • Impact : This compound is likely less reactive in electrophilic substitution but more prone to hydrophobic aggregation.

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding Patterns: The pyridin-3-yl group in the target compound can form directional hydrogen bonds (e.g., C–H···N interactions), as discussed in . This contrasts with amino-substituted analogs (e.g., ), which engage in stronger N–H···O/N bonds.
  • Crystal Packing : Compounds with aromatic substituents (e.g., pyridine) often exhibit layered structures due to π-stacking, while aliphatic derivatives (e.g., trimethylcyclohexenyl) may form disordered lattices .

Physical and Chemical Properties

Compound Key Substituent Polarity Solubility Trend Reactivity Profile
3-(Pyridin-3-yl)cyclohex-2-en-1-one Pyridin-3-yl Moderate Polar solvents (DMF, EtOH) Electrophilic substitution
3-((4-(Trifluoromethoxy)phenyl)amino)... CF₃O-Ph-NH High Aprotic solvents (THF) Nucleophilic addition
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)... Trimethylcyclohexenyl Low Nonpolar solvents (Hexane) Ketone reduction

Biological Activity

3-(Pyridin-3-yl)cyclohex-2-en-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The structure of this compound features a pyridine ring attached to a cyclohexene moiety. The compound can be synthesized through various methods, including multicomponent reactions (MCRs), which have shown promise in producing biologically active derivatives efficiently .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibitory activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Pathogen MIC (mg/mL) MBC (mg/mL)
Bacillus cereus0.23–0.700.47–0.94
Escherichia coli0.23–0.470.47–0.94
Salmonella Typhimurium0.230.47

The compound showed the highest activity against Bacillus cereus, while Escherichia coli was found to be more resistant .

Cytotoxicity and Safety

In vitro studies assessing cytotoxicity on human embryonic kidney (HEK-293) cells revealed that this compound is non-toxic at therapeutic concentrations, indicating its potential for further development as a safe therapeutic agent .

Anti-Tubercular Activity

The compound's derivatives have also been evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Notably, some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant potential as anti-tubercular agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, the presence of specific substituents on the pyridine ring has been correlated with enhanced antimicrobial and cytotoxic activities .

Case Studies

Several studies have explored the biological implications of this compound:

  • Antibacterial Efficacy : A comprehensive study highlighted that modifications to the cyclohexene moiety could enhance antibacterial properties against resistant strains .
  • Neuroprotective Effects : Another investigation focused on derivatives of this compound demonstrating neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Pyridin-3-yl)cyclohex-2-en-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between pyridine-3-carbaldehyde and cyclohexanone derivatives under basic conditions. Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃ (used for analogous cyclohexenone derivatives), can enhance reaction efficiency by reducing side products (e.g., over-oxidation) . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst loading (5–10 mol%). Yields range from 40–75% depending on steric and electronic effects of substituents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard.

Q. How can X-ray crystallography validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, ensuring hydrogen-bonding patterns (e.g., C=O···H–N interactions) align with graph-set analysis (e.g., Etter’s rules for intermolecular interactions) . Key metrics:

  • R-factor : < 0.05 for high-resolution data.
  • Torsion angles : Confirm planarity of the cyclohexenone ring and pyridyl substituent.
  • Hydrogen-bond motifs : Document using CCDC Mercury software .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

  • Methodological Answer :

  • ¹H NMR :
  • Cyclohexenone α-protons: δ 6.2–6.8 ppm (doublet of doublets, J = 10–12 Hz).
  • Pyridyl protons: δ 8.5–9.0 ppm (meta-substitution pattern).
  • ¹³C NMR :
  • Cyclohexenone carbonyl: δ 195–205 ppm.
  • Pyridyl carbons: δ 120–150 ppm.
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and pyridyl C=N at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyridine ring influence the compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., –CF₃ at the pyridine meta-position) increase the electrophilicity of the cyclohexenone carbonyl, accelerating cycloaddition with dienes. Use DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals (FMOs) and predict regioselectivity. Experimental validation:

  • Compare reaction rates using substituted pyridines (e.g., 3-CF₃ vs. 3-CH₃).
  • Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What strategies resolve contradictions in reported crystallographic data for similar cyclohexenone derivatives?

  • Methodological Answer : Contradictions often arise from polymorphism or twinning. Solutions:

  • High-resolution synchrotron data : Resolve overlapping reflections.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking vs. H-bonding) .
  • SHELXD : Test for pseudosymmetry or twinning operators .

Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., LogP, solubility)?

  • Methodological Answer : Use QSPR (Quantitative Structure-Property Relationship) models via CC-DPS tools, which integrate quantum chemistry and neural networks:

  • LogP : Predicted ~2.1 (moderate lipophilicity).
  • Aqueous solubility : ~0.5 mg/mL (pH 7.4).
    Validate with experimental shake-flask assays .

Properties

IUPAC Name

3-pyridin-3-ylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h2,4,6-8H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIOZXVZKCKBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

[1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium-DCM complex (313 mg, 0.383 mmol) was added to a stirred mixture of 8a (500 mg, 3.83 mmol), pyridin-3-yl-boronic acid (565 mg, 4.60 mmol) and sodium carbonate (2.87 mL of a 2M aq. solution, 5.74 mmol) in dioxane (14.0 mL) and water (2.00 mL). The resulting mixture was degassed and heated to 95° C. After 7 h, the reaction mixture was cooled to rt, diluted with EtOAc, filtered through a short column of Celite®, eluting copiously with EtOAc. The organics were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The crude residue was purified by column chromatography on silica gel (0-90% EtOAc/hexanes as eluent) to afford the title compound, 8b. m/z (ES) 174 (MH)+
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Synthesis routes and methods II

Procedure details

Following the procedure described in Example A-2 but using in place of morpholine a molar equivalent quantity of piperidine, pyrrolidine or diethylamine, there is obtained the same final product, 3-(3-pyridinyl)-2-cyclohexen-1-one; however, the following respective intermediates are first produced: 1-(3-pyridinyl)-1-(piperidino)ethylene, 1-(3-pyridinyl)-1-(pyrrolidino)ethylene or 1-(3-pyridinyl)-1-(diethylamino)ethylene and 1-(3-pyridinyl)-3-(piperidino)-1,3-cyclohexadiene, 1-(3-pyridinyl)-3-(pyrrolidino)-1,3-cyclohexadiene or 1-(3-pyridinyl)-3-(diethylamino)-1,3-cyclohexadiene.
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Synthesis routes and methods III

Procedure details

To a solution of n-BuLi (1.54 M in Hexane, 145 mL. 224 mmol) in Et2O (600 ml) was added dropwise 3-Bromopyridine (22.0 mL, 224 mmol) at −75˜−68° C., and stirred for 20 min. To a reaction mixture was added dropwise 3-ethoxy-2-cyclohexenone (25.0 mL, 187 mmol) at −75˜−69° C., and stirred at room temperature for 1 h. The reaction mixture was acidified with 2M HCl (300 mL), and aqueous layer was washed with AcOEt. The aqueous layer was basified with 1M NaOH aq., and then extracted with CH2Cl2. The organic layer was washed with brine, and dried over anhyd Na2SO4 followed by the removal of solvent. The crude product was purified by column chromatography (Hexane/EtOAc=1/2) to yield 3-(3-pyridyl)-2-cyclohexen-1-one (21.5 g, 66%) as yellow powder.
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Prepared as described above from 3-bromocyclohex-2-enone and 3-pyridinylboronic acid. Purification by automated flash chromatography using gradient elution (20 to 60% ethyl acetate/hexanes) yielded the product (42 mg, 54%) as a dark orange solid. 1H NMR (300 MHz, CDCl3): δ 7.80 (ddd, J=7.8, 2.4, 1.5 Hz, 1H), 7.34 (ddd, J=7.8, 4.5, 0.6 Hz, 1H), 6.41 (t, J=1.5 Hz, 1H), 2.78 (t, J=5.8 Hz, 2H), 2.51 (t, J=6.6 Hz, 2H), 2.19 (quintet, J=6.2 Hz, 2H). 13C (75 MHz, CDCl3): 199.2, 156.5, 150.8, 147.3, 133.4, 126.6, 123.6, 37.4, 28.0, 22.9. LCMS (ESI): mass calcd for (C11H11NO) m/z 173.08; measured [M+H]+: m/z 174.16.
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